molecular formula C24H18Cl2N2O3S B3724897 (2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B3724897
M. Wt: 485.4 g/mol
InChI Key: GXPIEAXGLQVBMT-WSDLNYQXSA-N
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Description

(2Z,5E)-5-({3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic thiazolidinone derivative intended for research and laboratory analysis. This compound is structurally characterized by a (2Z,5E) isomeric backbone and key functional groups including dichlorophenyl methoxy, methoxyphenyl, and phenylimino substituents. Its molecular architecture suggests potential for investigation in various biochemical pathways. Researchers can utilize this chemical as a reference standard in analytical chemistry, for in vitro binding assays to probe protein interactions, or as a building block in the synthesis of novel compounds for pharmacological screening. The presence of the thiazolidinone core is found in molecules with diverse biological activities, making this compound a valuable subject for fundamental research in medicinal chemistry and drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(5E)-5-[[3-[(2,4-dichlorophenyl)methoxy]-4-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O3S/c1-30-20-10-7-15(11-21(20)31-14-16-8-9-17(25)13-19(16)26)12-22-23(29)28-24(32-22)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,27,28,29)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPIEAXGLQVBMT-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a thioamide with an α-halo ketone under basic conditions.

    Introduction of the phenyl group: This step may involve a nucleophilic substitution reaction where a phenyl group is introduced to the thiazolidinone ring.

    Methoxylation and chlorination: The aromatic ring can be functionalized with methoxy and chloro groups through electrophilic aromatic substitution reactions.

    Formation of the imine and methylene groups: The final steps may involve condensation reactions to introduce the imine and methylene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Core Formation

  • Thiazolidin-4-one nucleus :

    • Synthesized via condensation of thioglycolic acid (or mercaptoacetic acid) with aldehydes and amines.

    • Example: Reaction of thioglycolic acid with aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde) and amines (e.g., aniline) under catalytic conditions (e.g., DSDABCOC or nano-Ni@zeolite-Y) .

  • Substituent Introduction :

    • Phenylimino group :

      • Formed via Schiff base condensation between the amine group of the thiazolidin-4-one and benzaldehyde derivatives.

    • Methylidene linkage :

      • Introduced through Claisen or aldol-like condensation reactions with substituted benzaldehydes (e.g., 3-[(2,4-dichlorophenyl)methoxy]-4-methoxybenzaldehyde).

Key Functional Groups

  • Thiazolidin-4-one core : Prone to nucleophilic attack due to electron-deficient carbonyl groups.

  • Phenylimino group : Engages in tautomerism and hydrogen bonding.

  • Dichlorophenyl substituent : Introduces electron-withdrawing effects, enhancing stability.

  • Methoxy groups : Electron-donating, influencing solubility and reactivity.

Typical Reactions

Reaction TypeMechanismExample ConditionsApplications
Hydrolysis Nucleophilic attack on carbonylAcidic/basic conditionsDegradation in biological systems
Alkylation Electrophilic substitution at sulfurAlkyl halides, basesFunctionalization for bioactivity
Oxidation Oxidation of thioether to sulfoxide/sulfoneOxidizing agents (e.g., H₂O₂)Metabolic stability studies
Coordination Metal complexation via sulfurTransition metal saltsCatalytic applications

Reaction Conditions and Catalysts

Synthesis and functionalization often require optimized conditions:

Reactivity Influencing Factors

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • pH : Acidic conditions favor hydrolysis; basic conditions promote deprotonation.

  • Temperature : High temperatures (reflux) are common for condensation steps.

Enzyme Inhibition

  • Analogous thiazolidin-4-ones exhibit non-competitive inhibition of enzymes like tyrosinase or CDK2 .

  • Key interactions : Coordination with active-site residues (e.g., His244 in tyrosinase) via sulfur or oxygen atoms .

Antimicrobial and Anticancer Activity

  • Mechanism : Likely involves disruption of microbial cell walls or interference with kinase pathways .

  • Structure-activity relationships :

    • Electron-withdrawing substituents (e.g., dichlorophenyl) enhance potency.

    • Hydrophobic groups (e.g., methoxy) improve cellular permeability.

Analytical Characterization

TechniquePurposeKey Findings
NMR Structural confirmationDetection of imino proton shifts and coupling patterns .
FT-IR Functional group identificationAbsorption bands for C=O, C=S, and C=N groups .
Mass Spectrometry Molecular weight verificationConfirmation of molecular formula (e.g., C₂₅H₁₇Cl₂N₃O₃S₂) .
HPLC Purity assessmentQuantification of reaction yields .

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with this scaffold exhibit notable activity against various bacterial strains and biofilms.

1.1. Mechanism of Action

The antimicrobial activity is often attributed to the inhibition of bacterial biofilm formation, which is critical for the survival and virulence of pathogens. For instance, studies have shown that certain thiazolidin-4-one derivatives significantly reduce biofilm formation in Pseudomonas aeruginosa and Staphylococcus aureus by targeting specific bacterial pathways like the YycG histidine kinase involved in cell wall metabolism and antibiotic resistance .

1.2. Case Studies

  • Biofilm Inhibition : A study demonstrated that specific thiazolidin-4-one derivatives reduced biofilm formation by over 50% at concentrations equal to their minimum inhibitory concentration (MIC) .
  • Antifungal Activity : Other derivatives showed significant antifungal activity against Candida albicans, indicating their potential as antifungal agents .

Anticancer Potential

Thiazolidin-4-one compounds are also being investigated for their anticancer properties. Their ability to induce apoptosis and inhibit cell proliferation makes them promising candidates for cancer therapy.

2.1. Mechanisms of Anticancer Activity

The anticancer effects are primarily linked to the modulation of various cellular pathways:

  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, effectively halting proliferation .
  • Multi-Kinase Inhibition : Some compounds selectively inhibit mutant forms of epidermal growth factor receptor (EGFR), which is crucial in many cancers, including cervical cancer .

2.2. Case Studies

  • Cytotoxicity Against Cancer Cells : Research has highlighted the cytotoxic effects of thiazolidin-4-one derivatives on human renal cell adenocarcinoma and other cancer cell lines, showcasing their potential as therapeutic agents .
  • Antiproliferative Activity : Compounds have demonstrated significant antiproliferative effects against various cancer types, including colon and breast cancers .

Summary of Biological Activities

Biological ActivityTarget Organism/Cell LineObserved Effects
AntibacterialStaphylococcus aureusBiofilm inhibition over 50% at MIC
AntifungalCandida albicansSignificant antifungal activity
AnticancerHuman renal carcinomaInduction of apoptosis and cell cycle arrest
Multi-Kinase InhibitionCervical cancer cellsSelective inhibition of mutant EGFR

Mechanism of Action

The mechanism of action of “(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE” would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets may include:

    Enzymes: Proteases, kinases.

    Receptors: G-protein coupled receptors (GPCRs), nuclear receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound ID Imino Group (Position 2) Benzylidene Group (Position 5) Stereochemistry Molecular Formula* Key Features Reference
Target Compound Phenyl (Z) 3-[(2,4-Dichlorophenyl)methoxy]-4-methoxyphenyl 2Z,5E C₂₄H₁₇Cl₂N₃O₃S Dichloro, methoxy substituents -
Compound 2-Chlorophenyl (E) 4-Fluorophenyl 2E,5Z C₁₆H₁₀ClFN₂OS Chloro, fluoro substituents
Compound Ethyl 3-Methoxy-4-(4-nitrophenylmethoxy)phenyl 5E C₂₀H₁₈N₂O₅S₂ Nitro, ethyl substituents
Compound (18) 4-Methoxyphenyl Benzyloxy-azo-linked benzothiazole Not specified C₃₉H₃₂N₄O₃S₂ Azo linkage, methoxy group
Compound (5) 4-Methoxyphenyl 4-Methoxyphenyl Z-configuration C₂₄H₂₁N₃O₄S Dual methoxy groups

*Molecular formulas estimated based on substituent analysis; exact values may vary.

Electronic and Steric Effects
  • The methoxy groups balance lipophilicity and hydrogen-bonding capacity .
  • Compound: The 2-chlorophenylimino and 4-fluorobenzylidene groups offer smaller, electronegative substituents, which may reduce steric hindrance but limit bioavailability compared to the target .
Stereochemical Influence

The 2Z,5E configuration in the target compound may enforce a planar conformation, optimizing π-π stacking with biological targets. In contrast, the 2E,5Z configuration in ’s compound could alter binding kinetics .

Biological Activity

The compound (2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific thiazolidinone derivative, emphasizing its potential therapeutic applications and mechanisms of action based on recent studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have emerged as significant pharmacological agents due to their ability to interact with various biological targets. They exhibit a wide range of activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

Recent literature highlights their effectiveness in inhibiting cancer cell proliferation and their potential as multi-target enzyme inhibitors in medicinal chemistry .

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. For instance, studies indicate that modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines. The compound in focus has been evaluated for its ability to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .

Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10.5Apoptosis via intrinsic pathway
Compound BMCF-78.3Apoptosis via extrinsic pathway
(2Z,5E) CompoundA5499.0Multi-target inhibition

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has also been documented. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The structure's modification plays a critical role in enhancing antimicrobial potency .

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(2Z,5E) CompoundStaphylococcus aureus32 µg/mL
(2Z,5E) CompoundEscherichia coli64 µg/mL

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines. The compound has shown efficacy in reducing inflammation markers in vitro, suggesting its utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely linked to their chemical structure. Substituents at various positions on the thiazolidine ring can significantly influence their pharmacological properties:

  • Position 2 : Modifications here can enhance anticancer activity.
  • Position 5 : Alterations can improve antimicrobial efficacy.
  • Position 3 : Changes can affect anti-inflammatory properties.

Case Studies

Recent studies have synthesized various thiazolidinone derivatives and evaluated their biological activities:

  • Synthesis and Evaluation : A study synthesized new thiazolidinones and tested them against multiple cancer cell lines, revealing that certain derivatives had lower IC50 values compared to established drugs like irinotecan .
  • Combination Therapies : Research indicates that combining thiazolidinones with other therapeutic agents may enhance their efficacy against resistant cancer strains .

Q & A

Q. Table 1: Optimized Synthesis Parameters

ParameterValueSource
Solvent SystemDMF:AcOH (1:3)
Reaction Time3.5 hours
Yield72%

Q. Table 2: Key Spectroscopic Benchmarks

TechniqueDiagnostic SignalReference
¹H NMRδ 7.2–7.5 ppm (dichlorophenyl)
X-rayBond length: C=S (1.68 Å)
IRC=O stretch: 1695 cm⁻¹

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(2Z,5E)-5-({3-[(2,4-DICHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE

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